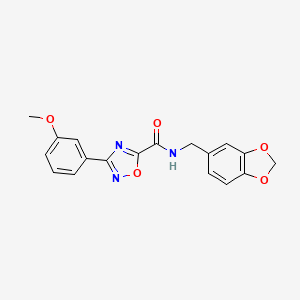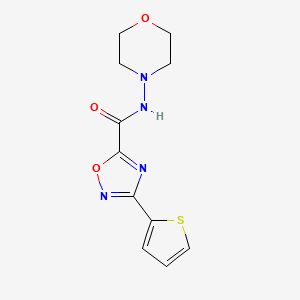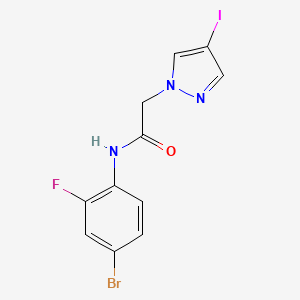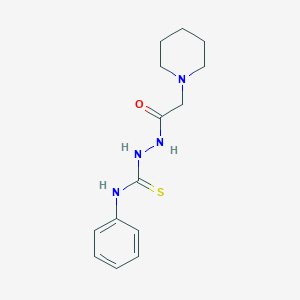
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a compound with a complex structure. Let’s break it down:
N-(1,3-benzodioxol-5-ylmethyl): This part of the compound contains a benzodioxole ring (a fused ring system) with a methyl group attached to the nitrogen atom.
3-(3-methoxyphenyl): Here, we have a phenyl ring substituted with a methoxy group at the 3-position.
1,2,4-oxadiazole-5-carboxamide: This segment includes an oxadiazole ring (a five-membered heterocycle containing oxygen and nitrogen atoms) with a carboxamide group attached at the 5-position.
Chemical Reactions Analysis
Reactivity: N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents. For example, reduction could yield an amine derivative.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and design related compounds.
Biology and Medicine: Investigating its potential as a drug candidate due to its unique structure.
Industry: Possible applications in materials science or as intermediates for other compounds.
Mechanism of Action
The exact mechanism of action remains an area of study. It likely interacts with specific molecular targets or pathways, but further research is needed to elucidate this fully.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare it to other oxadiazoles or benzodioxole derivatives. Its distinct features include the combination of these two structural motifs.
Properties
Molecular Formula |
C18H15N3O5 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H15N3O5/c1-23-13-4-2-3-12(8-13)16-20-18(26-21-16)17(22)19-9-11-5-6-14-15(7-11)25-10-24-14/h2-8H,9-10H2,1H3,(H,19,22) |
InChI Key |
JOSGQRNXXVUBTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-oxo-3-(pyridin-3-yl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11065501.png)
![1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one](/img/structure/B11065502.png)
![4-(4-hydroxyphenyl)-6-isopropyl-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11065505.png)



![5-benzyl-1-({2-[(3-bromo-5-methylbenzyl)oxy]ethoxy}methyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11065525.png)
![1-(butan-2-yl)-3-hydroxy-4-[4-(prop-2-en-1-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11065531.png)
![3-{4-Amino-3-[(4-fluorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B11065552.png)
![methyl [3'-acetyl-5'-(acetylamino)-5-fluoro-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-1(2H)-yl]acetate](/img/structure/B11065559.png)


![2-{(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-methylacetamide](/img/structure/B11065572.png)
![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11065574.png)
